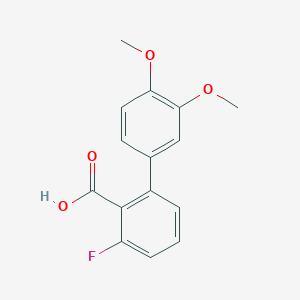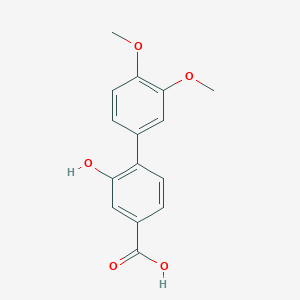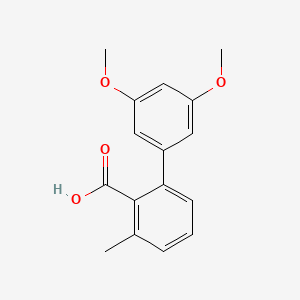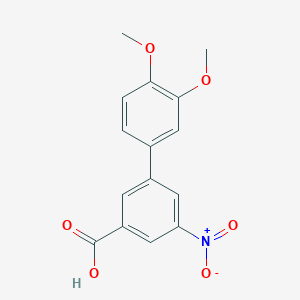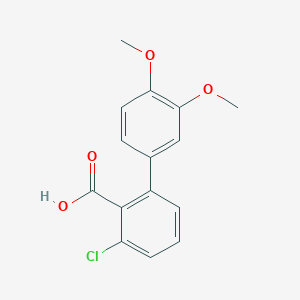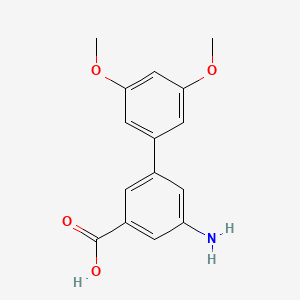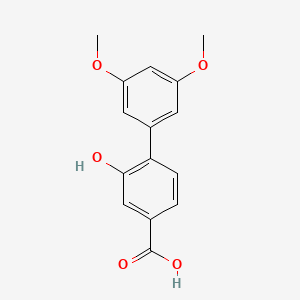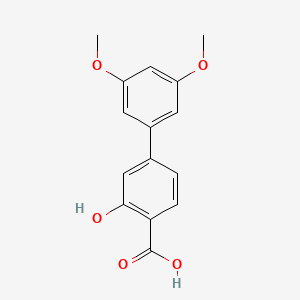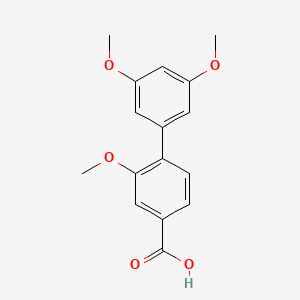
2-(3,5-Dimethoxyphenyl)-6-fluorobenzoic acid, 95%
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(3,5-Dimethoxyphenyl)-6-fluorobenzoic acid (2-DMP-6-FBA) is a fluorinated benzoic acid derivative with a variety of applications in the fields of organic chemistry, biochemistry, and pharmaceutical research. It is a colorless solid with a molecular weight of 284.24 g/mol and a melting point of 108-110 °C. 2-DMP-6-FBA has been used as a precursor in the synthesis of several compounds, including prodrugs, and is also a useful reagent in the synthesis of organic compounds. It has been studied for its potential use in the treatment of various diseases, including cancer.
Mechanism of Action
The mechanism of action of 2-(3,5-Dimethoxyphenyl)-6-fluorobenzoic acid, 95% is not fully understood, but it is believed to involve the inhibition of several cellular processes, including DNA synthesis, protein synthesis, and cell cycle progression. Additionally, it has been suggested that 2-(3,5-Dimethoxyphenyl)-6-fluorobenzoic acid, 95% may act as an anti-inflammatory agent, as it has been shown to reduce the production of pro-inflammatory cytokines.
Biochemical and Physiological Effects
2-(3,5-Dimethoxyphenyl)-6-fluorobenzoic acid, 95% has been shown to possess a variety of biochemical and physiological effects. It has been shown to inhibit the growth of several types of cancer cells, including lung, breast, and colon cancer cells. Additionally, it has been shown to possess antibacterial activity against several types of bacteria, including Staphylococcus aureus and Escherichia coli. It has also been shown to possess anti-inflammatory activity, as it has been shown to reduce the production of pro-inflammatory cytokines.
Advantages and Limitations for Lab Experiments
The use of 2-(3,5-Dimethoxyphenyl)-6-fluorobenzoic acid, 95% in laboratory experiments has several advantages and limitations. One advantage is that it is relatively easy to synthesize, as it can be synthesized by a variety of methods, including anionic cyclization, nucleophilic substitution, and reductive amination. Additionally, it is relatively stable, with a melting point of 108-110 °C. However, it is toxic and should be handled with care.
Future Directions
The use of 2-(3,5-Dimethoxyphenyl)-6-fluorobenzoic acid, 95% in research and clinical applications is still in its early stages. Future research should focus on further elucidating the mechanism of action, as well as exploring its potential use in the treatment of other diseases. Additionally, further studies should be conducted to explore its potential use as a prodrug, as well as its potential use in the synthesis of other compounds. Finally, further research should be conducted to determine the optimal dosage and administration route for clinical use.
Synthesis Methods
2-(3,5-Dimethoxyphenyl)-6-fluorobenzoic acid, 95% can be synthesized by a variety of methods, including anionic cyclization, nucleophilic substitution, and reductive amination. The most common method for its synthesis is anionic cyclization, which involves the reaction of 3,5-dimethoxyphenol with a fluorinated benzoic acid derivative in the presence of a base. This reaction yields 2-(3,5-Dimethoxyphenyl)-6-fluorobenzoic acid, 95% as the major product, with other products such as 4-fluorobenzoic acid and 3,5-dimethoxybenzoic acid as minor products.
Scientific Research Applications
2-(3,5-Dimethoxyphenyl)-6-fluorobenzoic acid, 95% has been studied for its potential use in the treatment of various diseases, including cancer. It has been shown to inhibit the growth of several types of cancer cells, including lung, breast, and colon cancer cells. Additionally, 2-(3,5-Dimethoxyphenyl)-6-fluorobenzoic acid, 95% has been studied for its potential use in the treatment of bacterial infections, and has been shown to possess antibacterial activity against several types of bacteria, including Staphylococcus aureus and Escherichia coli.
properties
IUPAC Name |
2-(3,5-dimethoxyphenyl)-6-fluorobenzoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13FO4/c1-19-10-6-9(7-11(8-10)20-2)12-4-3-5-13(16)14(12)15(17)18/h3-8H,1-2H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BNNICNDNLVCFRH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1)C2=C(C(=CC=C2)F)C(=O)O)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13FO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70690871 |
Source


|
| Record name | 3-Fluoro-3',5'-dimethoxy[1,1'-biphenyl]-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70690871 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
276.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1261978-14-6 |
Source


|
| Record name | 3-Fluoro-3',5'-dimethoxy[1,1'-biphenyl]-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70690871 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


